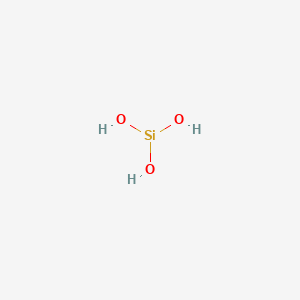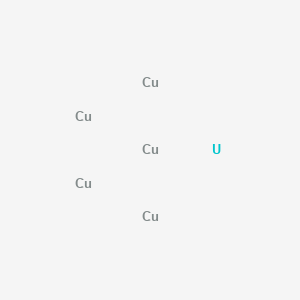
Copper;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;uranium is a compound that combines the properties of both copper and uranium. Copper is a well-known metal with excellent electrical and thermal conductivity, while uranium is a radioactive element primarily used in nuclear energy production. The combination of these two elements results in a compound with unique properties that have various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper;uranium compounds typically involves the reaction of copper salts with uranium salts under controlled conditions. One common method is the co-precipitation technique, where solutions of copper nitrate and uranium nitrate are mixed, and the resulting precipitate is collected and dried. Another method involves the thermal decomposition of copper and uranium oxides in a reducing atmosphere.
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical processes. For example, the extraction of uranium from its ores can be combined with copper extraction processes, such as heap leaching, where the ore is treated with a leaching solution to dissolve the metals, which are then recovered through solvent extraction and precipitation .
Analyse Chemischer Reaktionen
Types of Reactions: Copper;uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one ligand with another in the coordination sphere of the metal ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can produce copper oxide and uranium oxide .
Wissenschaftliche Forschungsanwendungen
Copper;uranium compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper;uranium compounds involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Copper;uranium compounds can be compared with other similar compounds, such as:
Copper Compounds: Copper oxide, copper sulfate, and copper chloride are well-known copper compounds with applications in catalysis, agriculture, and electronics.
Uranium Compounds: Uranium dioxide, uranium trioxide, and uranyl nitrate are common uranium compounds used in nuclear fuel production and radiopharmaceuticals.
Uniqueness: The combination of copper and uranium in a single compound results in unique properties that are not found in either element alone. For example, the compound can exhibit both the excellent conductivity of copper and the radioactive properties of uranium, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
12159-08-9 |
|---|---|
Molekularformel |
Cu5U |
Molekulargewicht |
555.76 g/mol |
IUPAC-Name |
copper;uranium |
InChI |
InChI=1S/5Cu.U |
InChI-Schlüssel |
BLTGQLWNBZPGCW-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


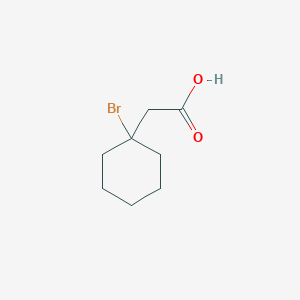
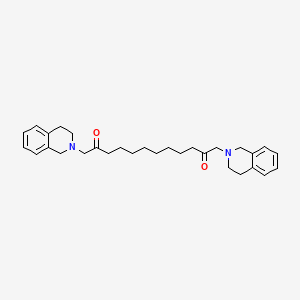
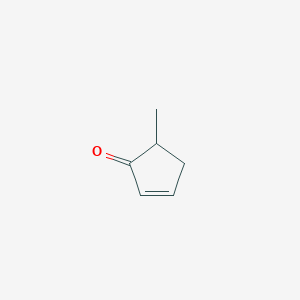
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
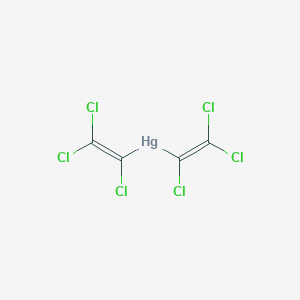

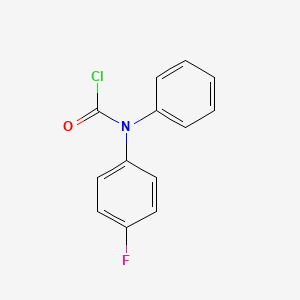
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
